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molecular formula C8H15NO B1527079 2-Amino-1,1-dicyclopropylethan-1-ol CAS No. 960248-09-3

2-Amino-1,1-dicyclopropylethan-1-ol

Cat. No. B1527079
M. Wt: 141.21 g/mol
InChI Key: FNTGZSVSOXZCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629346B2

Procedure details

To a solution of 0.28 g 1,1-dicyclopropyl-2-dibenzylamino-ethanol (0.00087 mol) in 10 ml methanol was added 0.060 g Pd(OH)2/charcoal (Fluka 7663; 20%) and the mixture was hydrogenated under 8 bar hydrogen pressure at 60° C. for 2 hours. The catalyst was removed by filtration and the mother liquor was concentrated and the residue was purified by chromatography on silicagel with MeCl2/MeOH/NH3 90:10:1 to yield 0.10 g (81% yield) of the title compound as colorless oil. 1H-NMR (CDCl3 300 MHz, δ ppm) 0.28-0.45 (m, 8H); 0.71-0.78 (m, 2H); 2.77 (s, 2H) ppm.
Name
1,1-dicyclopropyl-2-dibenzylamino-ethanol
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Pd(OH)2 charcoal
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([CH:22]2[CH2:24][CH2:23]2)([OH:21])[CH2:5][N:6](CC2C=CC=CC=2)CC2C=CC=CC=2)[CH2:3][CH2:2]1.[H][H]>CO.[OH-].[OH-].[Pd+2].C>[NH2:6][CH2:5][C:4]([CH:22]1[CH2:24][CH2:23]1)([CH:1]1[CH2:3][CH2:2]1)[OH:21] |f:3.4.5.6|

Inputs

Step One
Name
1,1-dicyclopropyl-2-dibenzylamino-ethanol
Quantity
0.28 g
Type
reactant
Smiles
C1(CC1)C(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)(O)C1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Pd(OH)2 charcoal
Quantity
0.06 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2].C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silicagel with MeCl2/MeOH/NH3 90:10:1

Outcomes

Product
Name
Type
product
Smiles
NCC(O)(C1CC1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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